molecular formula C50H58Cl2N12O6S B11932622 1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide

Cat. No.: B11932622
M. Wt: 1026.0 g/mol
InChI Key: BVXLBDBPQFNJKR-QNGWXLTQSA-N
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Description

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes multiple functional groups, makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C50H58Cl2N12O6S

Molecular Weight

1026.0 g/mol

IUPAC Name

1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide

InChI

InChI=1S/C50H58Cl2N12O6S/c1-28-29(2)71-49-42(28)43(31-12-14-34(51)15-13-31)58-37(46-61-60-30(3)64(46)49)25-40(65)54-18-10-8-7-9-11-19-55-47(67)32-16-20-63(21-17-32)50-56-26-36(52)45(59-50)57-35-22-33-23-39(70-27-41(66)53-4)48(68)62(5)44(33)38(24-35)69-6/h12-15,22-24,26,32,37H,7-11,16-21,25,27H2,1-6H3,(H,53,66)(H,54,65)(H,55,67)(H,56,57,59)/t37-/m0/s1

InChI Key

BVXLBDBPQFNJKR-QNGWXLTQSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCCCCCNC(=O)C4CCN(CC4)C5=NC=C(C(=N5)NC6=CC(=C7C(=C6)C=C(C(=O)N7C)OCC(=O)NC)OC)Cl)C8=CC=C(C=C8)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCNC(=O)C4CCN(CC4)C5=NC=C(C(=N5)NC6=CC(=C7C(=C6)C=C(C(=O)N7C)OCC(=O)NC)OC)Cl)C8=CC=C(C=C8)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the quinoline and pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the piperidine and other substituents. Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

Overview

The compound 1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide is a complex organic molecule with potential applications in medicinal chemistry and drug development due to its unique structural features.

Anticancer Activity

Research indicates that compounds with similar structural frameworks have shown promising anticancer properties. The presence of the quinoline and pyrimidine rings suggests potential interactions with biological targets involved in cancer cell proliferation and survival pathways. For instance, derivatives of quinoline have been studied for their ability to inhibit specific kinases involved in tumor growth.

Antimicrobial Properties

The complex structure may also exhibit antimicrobial activity. Compounds containing quinoline and piperidine derivatives are known for their effectiveness against a variety of bacterial strains. The unique functional groups can enhance binding affinity to bacterial enzymes or receptors, potentially leading to the development of new antibiotics .

Neurological Applications

Given the presence of nitrogen-containing groups and their potential interaction with neurotransmitter systems, this compound might be explored for neurological applications. Similar compounds have been investigated for their ability to modulate neurotransmitter receptors or inhibit enzymes involved in neurodegenerative diseases.

Drug Development

The intricate structure of this compound makes it a candidate for further modifications aimed at optimizing pharmacokinetic properties such as solubility and bioavailability. Structure–activity relationship (SAR) studies can be conducted to identify more potent analogs that could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and pyrimidine moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar compounds include other quinoline and pyrimidine derivatives, such as:

  • 1-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)urea
  • 4-(5-chloro-2-methoxyphenyl)-1-methyl-1-phenylsemicarbazide
  • 1-(5-chloro-2-methoxyphenyl)-3-(4-(methylthio)phenyl)urea

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of functional groups in 1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]-N-[7-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]heptyl]piperidine-4-carboxamide makes it distinct and potentially more versatile in its applications.

Biological Activity

This compound, referred to as BI-3812, is a complex organic molecule notable for its potential biological activities, particularly as a B-cell lymphoma 6 (BCL6) inhibitor. The following sections detail its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

PropertyValue
Molecular FormulaC26H32ClN7O5
Molar Mass558.03 g/mol
Density1.40 ± 0.1 g/cm³ (Predicted)
SolubilityDMSO: 20.83 mg/mL; H2O: <0.1 mg/mL (insoluble)
pKa14.73 ± 0.46 (Predicted)
CAS Number2166387-64-8

BI-3812 functions primarily as a BCL6 inhibitor , with an IC50 of ≤3 nM against the BCL6 protein and an IC50 of 40 nM for cellular BCL6 activity . BCL6 is a transcriptional repressor implicated in various lymphoid malignancies, making it a critical target in cancer therapy.

In Vitro Studies

  • Anticancer Activity :
    • BCL6 Inhibition : The compound demonstrates potent inhibition of BCL6, suggesting potential use in treating B-cell malignancies.
    • Cell Proliferation : Studies indicate that BI-3812 significantly reduces the proliferation of cancer cell lines expressing BCL6.
  • Enzyme Inhibition :
    • BI-3812 has shown enzyme inhibitory activity relevant to cancer treatment pathways and may interact with various metabolic enzymes involved in tumor growth.
  • Binding Studies :
    • Docking studies reveal favorable interactions with amino acid residues in target proteins, indicating a strong binding affinity which may enhance its therapeutic efficacy .

In Vivo Studies

Preclinical studies demonstrate that BI-3812 effectively reduces tumor growth in xenograft models of B-cell lymphoma. The compound's pharmacokinetics suggest good absorption and distribution characteristics necessary for therapeutic applications.

Structure-Activity Relationship (SAR)

The complex structure of BI-3812 allows for multiple interactions with biological targets:

  • Pyrimidine and Quinoline Moieties : These functional groups are known to enhance bioactivity through various mechanisms including enzyme inhibition and receptor modulation.
  • Chloro and Methoxy Substituents : These groups contribute to the compound's lipophilicity and overall biological activity by influencing its interaction with lipid membranes and proteins .

Potential Therapeutic Applications

Given its mechanism of action and biological activity, BI-3812 holds promise for development as a targeted therapy for:

  • B-cell Lymphomas : As a specific inhibitor of BCL6, it could provide a novel treatment avenue for patients with resistant forms of this cancer.
  • Combination Therapies : Its unique mechanism may allow for synergistic effects when combined with existing chemotherapy agents.

Case Studies

Recent clinical trials are ongoing to evaluate the safety and efficacy of BI-3812 in combination with standard therapies for lymphoma treatment. Early results indicate a favorable safety profile and promising preliminary efficacy .

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